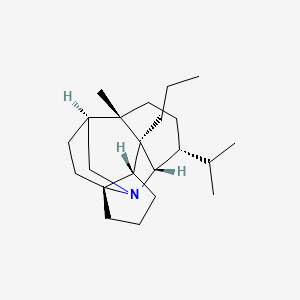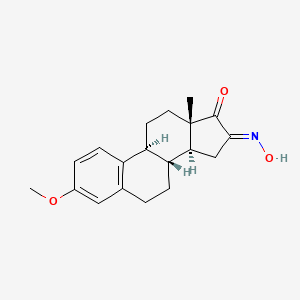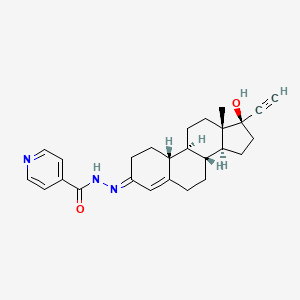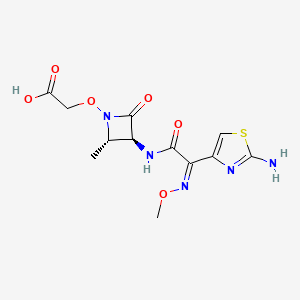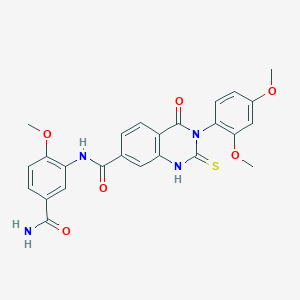
N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is an aromatic amide.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Synthesis Methodology : The compound has been synthesized through a 'one-pot' reductive cyclization process. This synthesis involved the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent (Bhaskar et al., 2019).
Structural Characterization : The structure of the synthesized compound has been elucidated based on various spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).
Crystal Structure and Surface Analysis
Crystal Structure Determination : X-ray diffraction analysis has been used to study the molecular and crystal structures of similar quinoline derivatives, which provides valuable information about their geometric and electronic properties (Dyachenko et al., 2019).
Hirshfeld Surface Analysis : This technique has been applied to compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which is structurally related, to understand the intermolecular interactions and crystal packing (Prabhuswamy et al., 2016).
Biological Activities
Diuretic and Antihypertensive Properties : Quinazoline derivatives like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide have shown strong diuretic properties and potential as new hypertension remedies (Shishkina et al., 2018).
Antimicrobial Evaluation : Some quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties, which highlights their potential use in combating microbial infections (Talupur et al., 2021).
Cytotoxicity Studies : Synthesized quinazoline derivatives have been tested for in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer therapy (Hassan et al., 2014).
Advanced Applications in Imaging and Diagnosis
- Use in PET Imaging : Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been synthesized for studying CB1 cannabinoid receptors in the brain using positron emission tomography, showcasing the potential of quinazoline derivatives in medical imaging (Katoch-Rouse & Horti, 2003).
Propriétés
Nom du produit |
N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
|---|---|
Formule moléculaire |
C25H22N4O6S |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
N-(5-carbamoyl-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H22N4O6S/c1-33-15-6-8-19(21(12-15)35-3)29-24(32)16-7-4-14(11-17(16)28-25(29)36)23(31)27-18-10-13(22(26)30)5-9-20(18)34-2/h4-12H,1-3H3,(H2,26,30)(H,27,31)(H,28,36) |
Clé InChI |
NGYLWEJNCRNNIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)N)OC)NC2=S)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



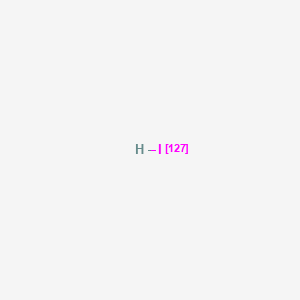
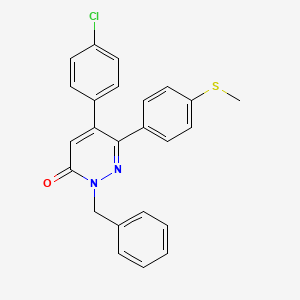
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B1241119.png)
![7-[(3S)-3-(aminomethyl)-3-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241120.png)
![(3Z,6E)-9-[(2R)-6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6-dimethylnona-3,6-dienoic acid](/img/structure/B1241122.png)
![4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide](/img/structure/B1241123.png)

![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B1241125.png)
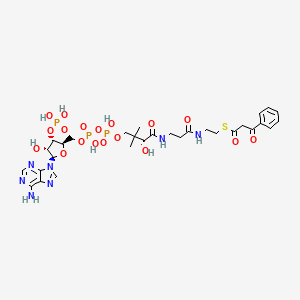
![2-[Benzothiazol-6-ylamino]-4-[indan-5-ylamino]-pyrimidine hydrochloride](/img/structure/B1241133.png)
